molecular formula C15H13F3N2O2 B2915995 4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 439120-91-9

4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2915995
CAS No.: 439120-91-9
M. Wt: 310.276
InChI Key: OZQDOECWXGDRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a synthetic pyrrole carboxamide derivative of interest in medicinal chemistry and antibacterial research. The pyrrole heterocycle is a privileged scaffold in drug discovery, known for its presence in numerous natural products and FDA-approved antibiotics . This specific compound features a 4-acetyl substitution on the pyrrole ring and a 3-(trifluoromethyl)benzyl group on the carboxamide nitrogen, structural motifs often associated with enhanced biological activity and metabolic stability. Pyrrole derivatives are extensively investigated for their antimicrobial properties against a range of Gram-positive and Gram-negative pathogens . The structural characteristics of this compound make it a valuable intermediate for constructing more complex molecules, such as those based on the pyrrolo[2,3-d]pyrimidine scaffold, which show promise in antimicrobial applications . Furthermore, structurally related pyrrole-3-carboxamides have been developed as potent non-steroidal mineralocorticoid receptor antagonists, indicating potential research applications in cardiovascular and renal diseases . Researchers can utilize this compound as a key building block for the synthesis and optimization of new bioactive molecules, for studying structure-activity relationships (SAR), and for screening against novel biological targets. This product is intended for research purposes in a controlled laboratory environment. It is supplied as a solid and requires appropriate handling. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-9(21)11-6-13(19-8-11)14(22)20-7-10-3-2-4-12(5-10)15(16,17)18/h2-6,8,19H,7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQDOECWXGDRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330671
Record name 4-acetyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439120-91-9
Record name 4-acetyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C15H13F3N2O2C_{15}H_{13}F_3N_2O_2 and CAS number 439120-79-3, exhibits various pharmacological properties that may be exploited for therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a pyrrole ring substituted with an acetyl group and a trifluoromethyl-benzyl moiety. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several promising areas:

  • Anticancer Activity : Studies have shown that derivatives of pyrrole compounds, including this one, exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated growth inhibition rates of over 40% against breast cancer cell lines (MDA-MB-468) at concentrations as low as 10 µM .
  • Antibacterial Properties : Pyrrole derivatives are known for their antibacterial activities. Some studies suggest that related compounds demonstrate effective minimum inhibitory concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL .

Case Studies

  • Anticancer Studies : A study evaluated a series of pyrrole derivatives, including those structurally related to this compound, against the NCI-60 cancer cell line panel. Notably, one derivative showed a growth inhibition of 62.46% against melanoma cells (MDA-MB-435) and 40.24% against breast cancer cells (MDA-MB-468) .
  • Antibacterial Activity : In vitro evaluations indicated that pyrrole derivatives exhibited potent activity against Staphylococcus aureus, with MIC values significantly lower than standard antibiotics like ciprofloxacin .

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineInhibition Rate (%)Concentration (µM)Reference
AnticancerMDA-MB-435 (Melanoma)62.4610
AnticancerMDA-MB-468 (Breast)40.2410
AntibacterialStaphylococcus aureusMIC: 3.12 - 12.5N/A
AntibacterialEscherichia coliMIC: 3.12 - 12.5N/A

While specific mechanisms for the action of this compound have not been fully elucidated, it is hypothesized that the presence of the trifluoromethyl group enhances lipophilicity and alters the compound's interaction with biological membranes, potentially facilitating better penetration into cells and increased bioactivity.

Q & A

Q. What are the established synthetic routes for 4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide, and what are the critical reaction steps?

The compound can be synthesized via Friedel-Crafts acylation followed by amide coupling. For example, intermediate 277 (a structurally related pyrrole-carboxylic acid derivative) is prepared through Friedel-Crafts reactions and subsequently reacted with amines under amide-forming conditions, such as using carbodiimide coupling agents (e.g., EDCI or DCC) . General Procedure F1 (amide formation) involves activating the carboxylic acid group of 277 with a coupling reagent, followed by reaction with 3-(trifluoromethyl)benzylamine. Yield optimization may require temperature control (e.g., 0–25°C) and inert atmospheres .

Q. What spectroscopic methods are used to characterize this compound, and what key spectral signatures confirm its structure?

Key characterization techniques include:

  • 1H NMR : Peaks corresponding to the acetyl group (δ ~2.5 ppm), pyrrole protons (δ ~6.5–7.5 ppm), and benzyl protons (δ ~4.5–5.0 ppm for CH2) .
  • ESIMS/HRMS : Molecular ion peaks (e.g., [M+H]+) matching the exact mass (C16H14F3N2O2, theoretical m/z 331.09) .
  • HPLC : Purity assessment (>95% for biological assays) .

Q. What preliminary in vitro assays are recommended to evaluate its biological activity?

  • Cell proliferation : Use CCK-8 or MTT assays in cancer cell lines (e.g., DU145 or PC3 prostate cancer cells) with dose-response curves (e.g., 5–50 µM) and IC50 calculations .
  • Cell cycle analysis : Flow cytometry with propidium iodide staining to assess G1/S phase arrest (e.g., 20 µM treatment increasing G1 phase from ~48% to ~75%) .

Advanced Research Questions

Q. How does this compound modulate autophagy and mTOR/p70S6K signaling in cancer cells?

Mechanistic studies in prostate cancer cells show that related pyrrole derivatives (e.g., FMPPP) induce autophagy by upregulating LC3-II and suppressing SQSTM1/p62. Concurrently, they inhibit mTOR and p70S6K phosphorylation while activating ERK1/3. To validate this pathway:

  • Treat cells with the compound and perform Western blotting for phospho-mTOR, phospho-p70S6K, and LC3-II .
  • Use ERK inhibitors (e.g., U0126) to confirm ERK-dependent autophagy induction .

Q. How can structural modifications improve potency or selectivity?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity; replacing it with bulkier groups (e.g., -CF2CF3) may alter target engagement .
  • Acetyl group : Substitution with electron-withdrawing groups (e.g., -COCF3) could modulate pyrrole ring reactivity .
  • Benzyl moiety : Introducing para-substituents (e.g., halogens) may improve binding affinity to kinase targets .

Q. How should contradictory data on dose-dependent effects be resolved?

Discrepancies in activity (e.g., variable IC50 values across studies) may arise from differences in:

  • Cell lines : Test in multiple models (e.g., DU145 vs. PC3) to assess tissue-specific responses .
  • Assay conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and treatment duration (24–72 hours) .
  • Compound solubility : Use DMSO stocks at <0.1% to avoid solvent toxicity .

Q. What experimental controls are critical for validating target engagement in kinase assays?

  • Positive controls : Use known inhibitors (e.g., rapamycin for mTOR) to confirm pathway inhibition .
  • Off-target profiling : Screen against a kinase panel (e.g., 100+ kinases) to assess selectivity .
  • Gene silencing : siRNA knockdown of target kinases (e.g., mTOR) to validate mechanism .

Q. What challenges arise in translating in vitro findings to in vivo models?

  • Pharmacokinetics : Address poor oral bioavailability by optimizing formulations (e.g., PEGylated nanoparticles) .
  • Toxicity : Monitor liver enzymes (ALT/AST) and body weight in rodent models .
  • Biomarker validation : Measure autophagy markers (e.g., LC3-II) in tumor tissues via immunohistochemistry .

Methodological Notes

  • Crystallography : For structural confirmation, use SHELX programs (e.g., SHELXL for refinement) with high-resolution X-ray data .
  • Data reproducibility : Triplicate experiments with independent compound batches are essential for statistical rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.